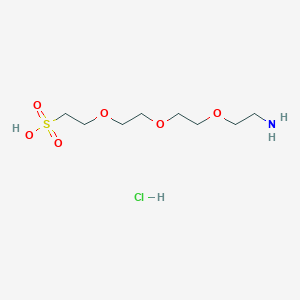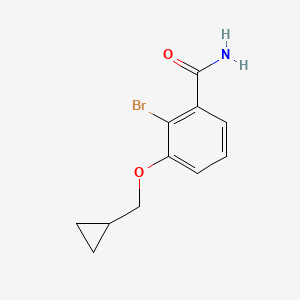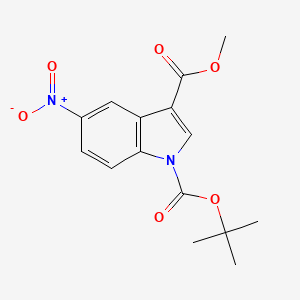
3-(Benzyloxy)-5-bromo-2-chloropyrazine
Descripción general
Descripción
3-(Benzyloxy)-5-bromo-2-chloropyrazine is a useful research compound. Its molecular formula is C11H8BrClN2O and its molecular weight is 299.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-5-bromo-2-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-bromo-2-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates : 3-(Benzyloxy)-5-bromo-2-chloropyrazine has been utilized in the synthesis of key intermediates for various chemicals. For instance, Ji Ya-fei (2009) reported the successful synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for preparing chlorantraniliprole, in 39.5% overall yield (Ji Ya-fei, 2009).
Efficient Synthesis Methods : Niu Wen-bo (2011) described an efficient and effective method for synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid using phosphorus oxybromide, which is important for producing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).
Potential in Medical and Agrochemical Fields : D. Pinto et al. (1997) synthesized (E)-3-(2'-benzyloxy-6'-hydroxyphenyl)-5-styrylpyrazoles from (E)-2-styrylchromones and hydrazines, highlighting their potential applications in medical and agrochemical industries (D. Pinto, Artur M. S. Silva, J. Cavaleiro, 1997).
Antimycobacterial Applications : Lucia Semelková et al. (2017) discovered that substituted N-benzyl-3-chloropyrazine-2-carboxamides demonstrate potential as antimycobacterial agents and exhibit no significant toxicity (Lucia Semelková et al., 2017).
Synthesis and Characterization of Pyrazoline Compounds : M. K. Samad et al. (2015) synthesized and characterized 3,5-disubstituted pyrazoline compounds from diazodibenzyloxy chalcones, offering insights into azo-linked pyrazolines with different azo-linkages and benzyl groups (M. K. Samad, Lana H. Chawishli, A. J. Hussein, 2015).
Potential Tuberculostatic Agent : A study by K. Wisterowicz et al. (1989) demonstrated that N-pyrazinylthioureas, which can be derived from similar compounds, show promise as tuberculostatic agents with a range of effective concentrations (K. Wisterowicz et al., 1989).
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIZNXMVTYAMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-chloropyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B8124219.png)





![5-chloro-1-[trans-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-amine](/img/structure/B8124257.png)




![1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)
![(1S,3S,4S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8124318.png)